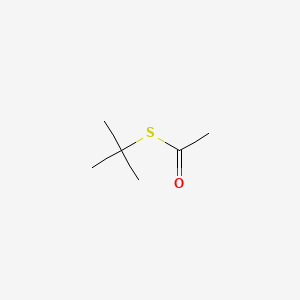

S-tert-Butyl thioacetate

Description

Significance of Thioesters in Modern Organic Synthesis and Catalysis

Thioesters are a class of organosulfur compounds that serve as pivotal intermediates in a multitude of chemical transformations. researchgate.netnanomaterchem.com While they are structurally similar to their oxygen-containing ester analogues, the distinct properties of the sulfur atom impart unique reactivity to the thioester bond. In contrast to esters, thioesters are more reactive acylating agents and are frequently employed as building blocks for the synthesis of other functional groups, including ketones, aldehydes, esters, and amides. researchgate.net

The significance of thioesters extends to their role in metal-catalyzed reactions, where they participate in processes such as thiocarbonylation, cross-coupling, and decarbonylation. researchgate.net Their multifaceted reactivity has made them indispensable in constructing complex molecular architectures. researchgate.net Furthermore, thioesters are common intermediates in many biochemical processes, underscoring their fundamental importance in nature. researchgate.nettaylorandfrancis.com Researchers are continuously exploring new synthetic methodologies for their preparation, driven by their utility in creating compounds with potential pharmaceutical and agricultural applications. researchgate.netnanomaterchem.com The development of eco-friendly and efficient methods for thioester synthesis, including enzymatic and flow-chemistry approaches, is an active area of contemporary research, aiming to harness their synthetic potential under milder and more sustainable conditions. mdpi.com

The Unique Role of the tert-Butyl Moiety in Protecting Group Chemistry

In multistep organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. The tert-butyl group, with the chemical formula (CH₃)₃C-, is a widely used protecting group, particularly for alcohols and thiols. ontosight.airesearchgate.net Its effectiveness stems from two key characteristics: steric bulk and chemical stability.

The large, branched structure of the tert-butyl group provides significant steric hindrance, which can shield the protected functional group from reaction and influence the stereochemical outcome of nearby transformations. ontosight.airesearchgate.net This steric bulk contributes to its primary advantage: stability. The tert-butyl group is exceptionally stable under a wide range of conditions, especially basic and nucleophilic environments, where many other protecting groups would fail. researchgate.net

Despite its stability, the tert-butyl group can be removed (deprotected) under specific, controlled conditions, typically involving strong acids or Lewis acids. wikipedia.org For thiol protection, the S-tert-butyl group is particularly valuable due to its robustness. It can be selectively cleaved in the presence of other sensitive functionalities, allowing for complex molecular manipulations. researchgate.net This combination of stability and selective removal makes the tert-butyl moiety a cornerstone of modern protecting group strategy, enabling the synthesis of intricate molecules. researchgate.netiris-biotech.de

Overview of S-tert-Butyl Thioacetate (B1230152) as a Versatile Synthetic Intermediate

S-tert-Butyl thioacetate itself is part of a broader synthetic strategy often involving the use of S-tert-butyl thioethers as stable precursors. In many synthetic sequences, a thiol is first protected as a tert-butyl thioether due to its high stability. researchgate.netresearchgate.net In a crucial final step, this robust protecting group is converted into a more reactive thioacetate. researchgate.net The thioacetate group is frequently used as an anchoring group for attaching molecules to gold surfaces or for use in molecular electronics. researchgate.net

The conversion of an S-tert-butyl group to a thioacetate is a key transformation that highlights the versatility of this chemical system. Research has explored various reagents to achieve this conversion efficiently. For instance, studies have compared the efficacy of different Lewis acids for this purpose, demonstrating that reaction conditions can be optimized for speed and yield. rsc.org A convenient method for this transprotection involves treating the S-tert-butyl compound with acetyl chloride in the presence of a catalyst, such as a Lewis acid or catalytic amounts of bromine. researchgate.netresearchgate.net This strategy allows the stable S-tert-butyl group to be carried through multiple synthetic steps, with the thioacetate being introduced just before its final application, thereby preventing its premature reaction or degradation. researchgate.net

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 999-90-6 |

| Molecular Formula | CH₃COSC(CH₃)₃ |

| Molecular Weight | 132.22 g/mol |

| Boiling Point | 135-136 °C |

| Density | 0.927 g/mL at 25 °C |

| Refractive Index | n20/D 1.453 |

Data sourced from Sigma-Aldrich. sigmaaldrich.comsigmaaldrich.com

Table 2: Comparison of Reagents for Converting S-tert-Butyl Thioethers to Thioacetates

| Substrate | Reagent | Reaction Time | Yield |

|---|---|---|---|

| 1-Bromo-4-(tert-butylthio)benzene | BBr₃ | 2.5 h | 82% |

| 1-Bromo-4-(tert-butylthio)benzene | TiCl₄ | 5 min | 91% |

| 4-(tert-Butylthio)benzonitrile | BBr₃ | 3 h | 92% |

| 4-(tert-Butylthio)benzonitrile | TiCl₄ | <10 s | 92% |

This table presents a selection of data from a study comparing the effectiveness of Boron tribromide (BBr₃) and Titanium tetrachloride (TiCl₄) in converting S-tert-butyl thioethers to the corresponding thioacetates, demonstrating significantly faster reaction times with TiCl₄. rsc.org

Historical Context and Evolution of Thioacetate Chemistry in Materials Science

The use of thioacetates in materials science is closely linked to the development of self-assembled monolayers (SAMs) and surface modification technologies. Thiol groups (-SH) are widely recognized as the premier anchoring group for attaching organic molecules to noble metal surfaces, particularly gold. rsc.org However, free thiols are susceptible to oxidation, which can lead to the formation of disulfides and compromise their effectiveness. thieme-connect.com

To circumvent this issue, chemists turned to protected forms of thiols, with the thioacetate group emerging as a highly effective and practical choice. core.ac.uk Thioacetates are significantly more stable and less odorous than their corresponding free thiols, making them easier to handle, purify, and store. thieme-connect.com They can be readily converted (deprotected) to the active thiol in situ, just prior to or during the surface assembly process. rsc.org

Early applications focused on using simple alkyl or aryl thioacetates to form well-ordered monolayers on gold surfaces for fundamental studies. thieme-connect.com Over time, the chemistry has evolved to incorporate thioacetate functionalities into increasingly complex molecules. This includes the synthesis of thioacetate-functionalized fullerenes for potential use in nanodevices and photovoltaics, and the development of thioacetate-based initiators for controlled polymerization reactions, leading to thiol-terminated polymers. rsc.orgcore.ac.uk These polymers are used to create more complex surface architectures and functional materials. nih.gov This evolution from simple surface protection to the synthesis of sophisticated, functional macromolecules demonstrates the enduring and expanding role of thioacetate chemistry in advanced materials science. researchgate.net

Structure

2D Structure

Properties

IUPAC Name |

S-tert-butyl ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-5(7)8-6(2,3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFHXBBYLAVSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50244290 | |

| Record name | t-Butyl thiolacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50244290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

999-90-6 | |

| Record name | t-Butyl thiolacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | t-Butyl thiolacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50244290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-tert-Butyl thioacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S Tert Butyl Thioacetate and Cognate Derivatives

Direct Synthetic Routes to S-tert-Butyl Thioacetate (B1230152)

Direct methods for the synthesis of S-tert-butyl thioacetate focus on the formation of the carbon-sulfur bond of the thioester functional group. These approaches include nucleophilic substitution reactions, additions of thioacetic acid to unsaturated systems, and the use of β-ketothioesters as synthetic precursors.

A fundamental and widely employed method for the synthesis of thioacetates is the nucleophilic substitution reaction between a thiolate and an alkyl halide. In the context of this compound, this would involve the reaction of a tert-butyl halide with a thioacetate salt. The SN2 displacement of a leaving group by a sulfur nucleophile is a versatile method for constructing carbon-sulfur bonds. beilstein-journals.orgrsc.org For instance, the reaction of potassium thioacetate with a suitable tertiary alkyl halide can yield the corresponding tertiary thioacetate. However, the synthesis of tertiary thiols and their derivatives via SN2 reactions can be challenging due to steric hindrance and competing elimination reactions. beilstein-journals.org

The addition of thioacetic acid across a carbon-carbon double bond presents another direct route to thioacetates. In the case of this compound, the logical olefin precursor would be isobutylene (B52900). The decomposition of tert-butyl acetate (B1210297) in the presence of sulfuric acid can generate isobutylene gas, which can then react with thioacetic acid. orgsyn.org The addition of thioacetic acid to alkenes can proceed via either a Markovnikov or anti-Markovnikov pathway depending on the reaction conditions. For example, the reaction of camphene (B42988) with thioacetic acid under catalyst-free conditions predominantly yields the anti-Markovnikov product. encyclopedia.pub A one-pot, solvent-less reaction has been developed to convert tertiary alcohols into S-thioesters using neat thioacetic acid in the presence of tetrafluoroboric acid, with yields up to 99%. nih.gov

S-tert-butyl β-ketothioesters, such as S-tert-butyl 3-oxobutanthioate, can serve as valuable synthetic intermediates that can be subsequently converted to this compound. The synthesis of these β-ketothioesters can be achieved through various methods. For example, S-tert-butyl acetothioacetate can be synthesized from 2,2,6-trimethyl-4H-1,3-dioxin-4-one and 2-methyl-2-propanethiol. chemicalbook.com

Strategies for Thioacetate Introduction via Protecting Group Manipulation

An alternative approach to the synthesis of thioacetates involves the conversion of other sulfur-containing functional groups, particularly thioethers, where the alkyl group on the sulfur acts as a protecting group. This strategy is particularly useful when the direct introduction of a thioacetate group is incompatible with other functional groups in the molecule.

The tert-butyl group is a common protecting group for thiols. Its removal and subsequent conversion to a thioacetate is a key transformation in many synthetic sequences. The thioacetate group itself is often used as an anchoring group for attaching molecules to gold surfaces in molecular electronics. researchgate.net

Several Lewis acids have been shown to effectively mediate the conversion of tert-butyl thioethers to thioacetates. The choice of Lewis acid can be critical, as it can influence the reaction rate, yield, and functional group tolerance. The cleavage of the S-t-Bu bond is facilitated by the formation of the stable tert-butyl carbocation. researchgate.net

Boron Tribromide (BBr₃): Boron tribromide is a powerful Lewis acid that can cleave tert-butyl thioethers. researchgate.net However, reactions with BBr₃ can be slow, often requiring several hours for completion. rsc.org

Bismuth(III) Trifluoromethanesulfonate (Bi(OTf)₃): A convenient method for the conversion of tert-butyl thioethers to thioacetates utilizes acetyl chloride in combination with the environmentally friendly salt, Bismuth(III) trifluoromethanesulfonate. researchgate.net This method has been successfully applied to a variety of substrates, including those with redox-active and photoactive units. researchgate.net

Titanium(IV) Chloride (TiCl₄): Titanium(IV) chloride has emerged as a mild and efficient reagent for the rapid conversion of tert-butyl thioethers to thioacetates, often in good to excellent yields. rsc.orgnih.gov This method is notable for its short reaction times, in some cases occurring within seconds, and its tolerance of a wide range of functional groups, including halides, nitro groups, ethers, and thiophenes. rsc.orgrsc.orgnih.gov A catalytic version of this reaction has also been developed. rsc.orgrsc.org

The following interactive table summarizes the reaction times for the conversion of various tert-butyl thioethers to their corresponding thioacetates using both TiCl₄ and BBr₃, highlighting the significantly faster reactions achieved with TiCl₄. rsc.orgrsc.org

| Substrate (tert-Butyl Thioether) | Product (Thioacetate) | Reagent | Reaction Time | Yield (%) |

| tert-butyl(p-tolyl)sulfane | S-p-tolyl ethanethioate | TiCl₄ | 1 h | 95 |

| BBr₃ | 7 h | 82 | ||

| tert-butyl(4-methoxyphenyl)sulfane | S-(4-methoxyphenyl) ethanethioate | TiCl₄ | 5 s | 95 |

| BBr₃ | 2.5 h | 91 | ||

| tert-butyl(4-chlorophenyl)sulfane | S-(4-chlorophenyl) ethanethioate | TiCl₄ | 1 h | 94 |

| BBr₃ | 7 h | 80 | ||

| (4-bromophenyl)(tert-butyl)sulfane | S-(4-bromophenyl) ethanethioate | TiCl₄ | 5 s | 95 |

| BBr₃ | 2.5 h | 95 | ||

| tert-butyl(4-nitrophenyl)sulfane | S-(4-nitrophenyl) ethanethioate | TiCl₄ | 1 h | 92 |

| BBr₃ | - | Decomposition | ||

| tert-butyl(3-ethynylphenyl)sulfane | S-(3-ethynylphenyl) ethanethioate | TiCl₄ | 5 s | 95 |

| BBr₃ | - | Decomposition |

Conversion of tert-Butyl Thioethers to Thioacetates

Catalytic Approaches for Selective Dealkylation-Acylation (e.g., Bromine Catalysis)

The conversion of S-tert-butyl thioethers into S-acetyl protected thiols (thioacetates) is a crucial transformation in organic synthesis, particularly for applications in molecular electronics and self-assembled monolayers. The S-tert-butyl group is a robust protecting group for thiols, stable under both acidic and basic conditions. rsc.org However, for applications like forming stable bonds with gold surfaces, the acetyl-protected thiol is often more convenient. rsc.org

A facile and efficient method for this transformation involves the use of catalytic amounts of bromine in a solution of acetyl chloride and acetic acid. researchgate.netorganic-chemistry.org This approach avoids the harsh conditions associated with strong Lewis acids like BBr3 or AlCl3, making it compatible with a wider range of functional groups. rsc.orgorganic-chemistry.org The reaction proceeds under fairly mild conditions and is of significant interest for protecting group strategies in the synthesis of sulfur-functionalized target molecules. researchgate.netorganic-chemistry.org

The proposed mechanism involves the electrophilic attack of bromine on the sulfur atom of the S-tert-butyl thioether, leading to a sulfonium (B1226848) bromide intermediate. This intermediate then eliminates a stable tert-butyl cation to form a sulfenyl bromide. The sulfenyl bromide is subsequently trapped by acetyl chloride to yield the desired S-acetyl protected thiol (this compound derivative) and regenerates the bromine catalyst. organic-chemistry.org

The versatility of this bromine-catalyzed method has been demonstrated with various aromatic, benzylic, and alkylic S-tert-butyl thioethers. The reaction conditions are generally mild, and the yields are often high, although they can be influenced by the substrate's structure. organic-chemistry.org

Table 1: Examples of Bromine-Catalyzed Conversion of S-tert-Butyl Thioethers to Thioacetates Data sourced from Blaszczyk, Elbing, and Mayor (2004). organic-chemistry.org

| Substrate (S-tert-Butyl Thioether) | Product (S-Acetyl Thiol) | Yield (%) |

|---|---|---|

| 4-(tert-Butylsulfanyl)biphenyl | S-(4-Biphenylyl) ethanethioate | 97 |

| 1-(tert-Butylsulfanyl)-4-nitrobenzene | S-(4-Nitrophenyl) ethanethioate | 92 |

| (tert-Butylsulfanylmethyl)benzene | S-Benzyl ethanethioate | 87 |

| 1-(tert-Butylsulfanyl)dodecane | S-Dodecyl ethanethioate | 78 |

Cleavage of Thioacetates to Generate Reactive Thiol Moieties

The thioacetate group serves as an effective protecting group for thiols. Its removal, or deprotection, is a key step in many synthetic sequences to unmask the reactive thiol moiety for subsequent reactions, such as the formation of self-assembled monolayers or Michael additions. nih.govmemphis.edu Several methods exist for this deacetylation, including hydrolysis, reduction, and organocatalysis.

Hydrolysis is a common method for cleaving thioacetates. The reaction can be catalyzed by either bases or acids. memphis.edu The rate of hydrolysis is dependent on pH, with distinct pathways for acid-mediated, base-mediated, and neutral hydrolysis. harvard.edu While thermodynamically favorable, the uncatalyzed, pH-independent hydrolysis of thioesters is generally slow. harvard.edu

Base-Catalyzed Deacetylation: Base-promoted hydrolysis, often using sodium hydroxide (B78521) (NaOH) in an alcoholic solvent, is an effective method for deprotecting thioacetates. memphis.edusigmaaldrich.com The reaction typically involves heating the thioacetate solution with an aqueous base, followed by neutralization to yield the free thiol. memphis.edusigmaaldrich.com For example, S-(10-Undecenyl) thioacetate can be deprotected by refluxing with NaOH in ethanol, followed by neutralization with hydrochloric acid. sigmaaldrich.com Yields for base-catalyzed methods are generally moderate to good (50-75%). memphis.edu

Acid-Catalyzed Deacetylation: Acid-catalyzed deacetylation provides an alternative to basic conditions. This is typically achieved by refluxing the thioacetate in an alcohol like methanol (B129727) with a strong acid such as hydrochloric acid (HCl). memphis.edu The reaction times can be longer compared to base-catalyzed methods. memphis.edu Similar to the base-promoted approach, yields are often in the 50-75% range. memphis.edu The choice between acid and base catalysis often depends on the compatibility of other functional groups present in the molecule.

Table 2: Comparison of Hydrolytic Deacetylation Conditions Data based on general procedures described by Scruggs, et al. memphis.edu

| Method | Catalyst/Reagent | Solvent | Typical Conditions | General Yield Range |

|---|---|---|---|---|

| Base-Catalyzed | Sodium Hydroxide (NaOH) | Ethanol/Water | Reflux (82°C), 2 hours | 50-75% |

| Acid-Catalyzed | Hydrochloric Acid (HCl) | Methanol | Reflux (77°C), 5 hours | 50-75% |

Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful reducing agent capable of reducing a wide variety of functional groups, including carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org Unlike sodium borohydride, LAH is strong enough to reduce esters and thioesters. masterorganicchemistry.comyoutube.com The reduction of a thioester like this compound with LAH results in the formation of a primary alcohol and a thiol.

The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the thioacetate. masterorganicchemistry.comlibretexts.org This forms a tetrahedral intermediate. In the subsequent step, the tetrahedral intermediate collapses, eliminating the thiolate anion (tert-butanethiolate) as a leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of LAH to the corresponding alkoxide. An aqueous workup then protonates the alkoxide and the thiolate to yield the final products: a primary alcohol (ethanol) and the free thiol (2-methyl-2-propanethiol). masterorganicchemistry.com

Due to its high reactivity, LAH must be used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). commonorganicchemistry.com This method is particularly useful when harsh acidic or basic conditions for hydrolysis need to be avoided.

Organocatalysis offers a metal-free and often milder alternative for chemical transformations. 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is a strong, non-nucleophilic guanidine (B92328) base that has proven to be an effective organocatalyst for various reactions, including the ring-opening polymerization of cyclic esters. researchgate.netmdpi.com

Recent research has shown that TBD can also be used for the rapid and efficient cleavage of thioacetate groups to generate the corresponding free thiol. nih.gov This deprotection proceeds under mild conditions. The catalytic mechanism of TBD in reactions involving esters is often bifunctional. researchgate.net It is proposed that TBD activates a nucleophile (such as an alcohol or water, if present) through hydrogen bonding, increasing its nucleophilicity. Simultaneously, it can activate the carbonyl group of the thioester, facilitating nucleophilic attack. This dual activation pathway allows the deprotection to occur efficiently under gentle conditions, making it a valuable method for sensitive substrates. nih.govresearchgate.net

Mechanistic Investigations and Reactivity Profiles of S Tert Butyl Thioacetate

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including thioesters like S-tert-butyl thioacetate (B1230152). masterorganicchemistry.comyoutube.com The reaction typically proceeds through a two-step addition-elimination mechanism, where a nucleophile attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. youtube.comyoutube.comyoutube.com This intermediate then collapses, expelling the leaving group—in this case, a tert-butylthiolate—to yield the substituted product. youtube.com The reactivity of the acyl group is significantly influenced by the nature of the heteroatom attached to the carbonyl carbon.

Thioesters exhibit a distinct reactivity profile compared to their oxoester counterparts. This difference is not uniform across all nucleophiles and is rooted in the electronic properties of sulfur versus oxygen. The poorer orbital overlap between the carbon 2p and sulfur 3p orbitals diminishes the resonance stabilization of the thioester group compared to the robust resonance in an oxoester. stackexchange.com This reduced delocalization renders the carbonyl carbon of a thioester more electrophilic and susceptible to nucleophilic attack. stackexchange.com

Experimental and computational studies have quantified this reactivity difference. While thioesters and oxoesters show similar reactivity toward "hard" nucleophiles like hydroxide (B78521), thioesters are significantly more reactive toward "soft" nucleophiles such as amines and carbanions. nih.govacs.org Quantum mechanical calculations have reproduced experimental findings, showing that methyl thioacetate is approximately 100-fold more reactive than methyl acetate (B1210297) toward ammonia (B1221849) and at least 2000-fold more reactive toward a methylcyanoacetate carbanion. nih.govacs.org This enhanced reactivity makes thioesters, including S-tert-butyl thioacetate, valuable acylating agents in synthesis, particularly for reactions with less reactive nucleophiles. stackexchange.comacs.org

| Nucleophile | Relative Reactivity (Thioester vs. Oxoester) | Rationale |

|---|---|---|

| Hydroxide (OH⁻) | Similar | Both esters react readily with strong, "hard" nucleophiles. |

| Amines (e.g., NH₃) | ~100-fold greater for thioester nih.govacs.org | Increased electrophilicity of the thioester carbonyl carbon. |

| Carbanions (e.g., ⁻CH(CN)CO₂Me) | >2000-fold greater for thioester nih.govacs.org | Enhanced susceptibility to attack by "soft" nucleophiles. |

Computational studies have provided deep insights into the energetic origins of the differential reactivity between thioesters and oxoesters. nih.gov By modeling the transition states for acyl transfer reactions, researchers have analyzed the role of electron delocalization in stabilizing both the reactants and the transition states. nih.govacs.org

Stereoselective Carbon-Carbon Bond Forming Reactions

The unique reactivity of the thioester functional group makes this compound a valuable precursor for carbon-carbon bond formation, particularly in stereoselective synthesis. Its enolates can participate as nucleophiles in reactions such as aldol (B89426) additions.

This compound and other simple thioesters can serve as effective progenitors of nucleophilic enolates for direct aldol reactions. thieme-connect.de The development of catalytic, enantioselective versions of the thioester aldol reaction represents a significant advance, allowing for the construction of chiral β-hydroxy thioesters, which are versatile synthetic intermediates. researchgate.net These reactions typically employ a chiral catalyst, often a metal complex with a chiral ligand, to generate a chiral enolate or to control the facial selectivity of the subsequent attack on an electrophile, such as an aldehyde. nih.gov The use of soft enolization techniques, which generate the enolate in situ in the presence of the electrophile, has proven effective for simple thioesters, minimizing side reactions. thieme-connect.de

The stereochemical outcome of catalytic enantioselective aldol reactions is dictated by the precise interactions within the transition state assembly. nih.gov In reactions involving thioester-derived enolates, chiral Lewis acid catalysts play a crucial role. For instance, a chiral nickel(II)-[DTBM-SEGPHOS] complex can catalyze the asymmetric syn-aldol reaction of N-acyl thioimides with high stereocontrol. nih.gov

Computational studies of these systems reveal that the chiral ligand creates a well-defined steric environment. nih.gov The catalyst coordinates to the thioester, facilitating enolization. The resulting enolate then adds to the aldehyde through an open transition state, where the bulky groups on the chiral phosphine (B1218219) ligand (e.g., tert-butyl groups) effectively shield one face of the enolate, directing the aldehyde to approach from the less hindered side. nih.gov This catalyst-controlled pathway ensures high diastereo- and enantioselectivity, providing predictable access to specific stereoisomers. nih.gov

Transesterification is the process of converting one ester into another by exchanging the alkoxy or, in this case, the thioalkoxy group. wikipedia.org This reaction can be catalyzed by either acid or base. masterorganicchemistry.com Under basic conditions, the mechanism involves nucleophilic addition of an alkoxide to the thioester carbonyl, forming a tetrahedral intermediate, followed by the elimination of the thiolate leaving group. masterorganicchemistry.comyoutube.com Under acidic conditions, the carbonyl oxygen is first protonated to enhance its electrophilicity before the alcohol attacks. masterorganicchemistry.com

A distinct mechanistic pathway has been identified for the transesterification of tert-butyl esters, including this compound. researchgate.net Due to the stability of the tert-butyl cation, certain reagents can promote the reaction via an in-situ acid chloride intermediate. For example, the use of PCl₃ or a combination of an α,α-dichlorodiphenylmethane and SnCl₂ can convert the tert-butyl ester into a highly reactive acid chloride. researchgate.netorganic-chemistry.org This intermediate is not isolated but immediately reacts with a wide range of alcohols present in the mixture to afford the corresponding esters in high yields under mild conditions. researchgate.netorganic-chemistry.org This method bypasses the direct equilibrium-driven transesterification and provides a versatile route to other esters from the tert-butyl precursor.

Mechanisms of Protection Group Interconversion

The S-tert-butyl group is a valuable protecting group for thiols due to its stability under various conditions. However, its removal, or interconversion, is a critical step in many synthetic pathways.

The cleavage of the S-tert-butyl bond in compounds like this compound is most commonly achieved through acid-mediated pathways. Strong acids, such as trifluoroacetic acid (TFA), are frequently employed for this deprotection step. chemistrysteps.com The generally accepted mechanism for this process involves the protonation of the sulfur atom, followed by the departure of the highly stable tert-butyl cation. thieme-connect.de

The stability of the tertiary carbocation is a key driving force for this reaction. This stability is attributed to the electron-donating effects of the three methyl groups, which delocalize the positive charge through hyperconjugation. thieme-connect.de The formation of this stable carbocation makes the cleavage of the C-S bond energetically favorable under acidic conditions.

A common challenge during the cleavage of S-tert-butyl groups is the potential for the liberated tert-butyl cation to react with nucleophilic residues in the substrate or other molecules in the reaction mixture. To mitigate these unwanted side reactions, "scavengers" are often added to the reaction medium. chemistrysteps.comlibretexts.org These scavengers are typically nucleophilic species that can efficiently trap the tert-butyl cation. chemistrysteps.com Common scavengers include water, triethylsilane, and various thiols. organic-chemistry.org The choice of scavenger depends on the specific substrate and reaction conditions.

Protonation of the sulfur atom of the thioacetate by a strong acid.

Heterolytic cleavage of the sulfur-tertiary carbon bond, leading to the formation of a thiol and a stable tert-butyl carbocation.

Trapping of the tert-butyl carbocation by a scavenger molecule to prevent side reactions.

Table 1: Common Scavengers Used in S-tert-Butyl Deprotection

| Scavenger | Function |

|---|---|

| Water | Acts as a nucleophile to form tert-butanol. |

| Triethylsilane | A hydride donor that reduces the cation to isobutane. libretexts.org |

Reactions with Specific Electrophiles and Biological Implications

The reactivity of this compound with various electrophiles is of interest for understanding its potential applications and biological interactions.

While thiols and thioacetates are known to react with electrophilic natural products, specific and detailed examples of this compound undergoing an SN2'-type mechanism could not be found in the existing scientific literature. The SN2' (substitution, nucleophilic, bimolecular, with allylic rearrangement) reaction is a well-established mechanism, but its specific application to this compound and electrophilic natural products is not prominently documented.

There is no scientific evidence or documentation to suggest that this compound plays a role in odor neutralization or chemical defense mechanisms. While many sulfur-containing compounds are known for their strong odors, this compound is not reported to have applications in either of these contexts.

Advanced Spectroscopic and Computational Characterization of S Tert Butyl Thioacetate Systems

Spectroscopic Analysis for Structural and Conformational Elucidation

Spectroscopic methods are indispensable for confirming the chemical identity, purity, and three-dimensional structure of S-tert-Butyl thioacetate (B1230152). Each technique offers unique information, and together they provide a complete picture of the molecule's properties.

Applications of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D NOE, COSY, HMQC)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of S-tert-Butyl thioacetate by mapping the carbon-hydrogen framework.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and type of protons and their connectivity. For this compound, two distinct signals are expected: a singlet for the three methyl protons of the acetyl group and another singlet for the nine equivalent protons of the tert-butyl group. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, the quaternary carbon, and the methyl carbons of both the acetyl and tert-butyl groups.

2D NMR Techniques:

Correlation Spectroscopy (COSY): This technique identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, no cross-peaks would be expected in a COSY spectrum, as there are no vicinal protons, confirming the isolated nature of the acetyl and tert-butyl groups.

Heteronuclear Multiple Quantum Coherence (HMQC): HMQC (or its modern alternative, HSQC) correlates proton signals directly with the carbon atoms to which they are attached. This would definitively link the proton signal of the acetyl methyl group to its corresponding carbon and the tert-butyl protons to their respective carbons.

1D Nuclear Overhauser Effect (NOE): NOE experiments detect protons that are close in space, regardless of whether they are connected through bonds. For a molecule like this compound, irradiation of the tert-butyl protons could show a weak NOE enhancement for the acetyl methyl protons, providing evidence of their spatial proximity and helping to define the molecule's preferred conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This table is interactive. Click on the headers to sort.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Acetyl (CH₃) | ~2.3 | Singlet |

| ¹H | tert-Butyl (C(CH₃)₃) | ~1.5 | Singlet |

| ¹³C | Carbonyl (C=O) | ~195-200 | Singlet |

| ¹³C | Quaternary (C(CH₃)₃) | ~45-50 | Singlet |

| ¹³C | Acetyl (CH₃) | ~30-35 | Singlet |

| ¹³C | tert-Butyl (CH₃) | ~30-35 | Singlet |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Bonding

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing a "fingerprint" based on the types of chemical bonds present. These methods are complementary and essential for identifying functional groups within this compound. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) group stretch, typically observed in the 1680-1715 cm⁻¹ region for thioesters. Other key vibrations include C-H stretching and bending modes from the methyl groups and the characteristic C-S bond stretch.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. While the C=O stretch is also visible in Raman spectra, the C-S single bond and S-C(alkyl) bond stretches often produce stronger and more easily identifiable signals in Raman than in IR spectroscopy. This makes it particularly useful for characterizing the sulfur-containing portions of the molecule.

Studies on analogous compounds like S-ethyl thioacetate have utilized both IR and Raman spectroscopy to identify different conformers present in liquid and gaseous states. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| C=O Stretch | Carbonyl | 1680 - 1715 | Strong | Moderate |

| C-H Asymmetric/Symmetric Stretch | Methyl (CH₃) | 2850 - 3000 | Moderate-Strong | Strong |

| C-H Asymmetric/Symmetric Bend | Methyl (CH₃) | 1375 - 1470 | Moderate | Moderate |

| C-S Stretch | Thioester | 600 - 800 | Weak-Moderate | Strong |

| S-C(tert-butyl) Stretch | Thioether Linkage | 550 - 700 | Weak | Strong |

Mass Spectrometry Techniques for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound, confirm its elemental formula, and investigate its fragmentation patterns for structural verification.

In electron ionization (EI) mass spectrometry, the this compound molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The molecular ion peak ([M]⁺) would appear at an m/z value corresponding to its molecular weight (132.22 g/mol ). nist.gov The most characteristic fragmentation pathway involves the cleavage of the sulfur-tert-butyl bond, leading to a highly stable tert-butyl cation, which is often the base peak in the spectrum.

Table 3: Major Fragments in the Electron Ionization Mass Spectrum of this compound nist.govThis table is interactive. Click on the headers to sort.

| m/z Value | Proposed Fragment Ion | Formula | Significance |

|---|---|---|---|

| 132 | Molecular Ion | [C₆H₁₂OS]⁺ | Confirms the molecular weight of the compound. |

| 57 | tert-Butyl Cation (Base Peak) | [C₄H₉]⁺ | Indicates the presence of a tert-butyl group. |

| 43 | Acetyl Cation | [CH₃CO]⁺ | Indicates the presence of an acetyl group. |

| 75 | Thioacetate Radical Cation | [CH₃COS]⁺ | Result of the loss of the tert-butyl radical. |

Computational Chemistry Approaches for Property and Reactivity Prediction

Computational chemistry provides theoretical tools to model and predict the behavior of molecules, offering insights that can be difficult to obtain experimentally. These methods are crucial for understanding the conformational landscape and reaction pathways of this compound.

Quantum Mechanical (QM) Calculations of Reaction Mechanisms and Transition States

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure of molecules and model the energetic changes that occur during a chemical reaction. nih.gov This allows for the detailed study of reaction mechanisms involving this compound, such as its hydrolysis or nucleophilic acyl substitution.

By mapping the potential energy surface of a reaction, QM methods can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. e3s-conferences.orgrowansci.com The energy difference between the reactants and the transition state determines the activation energy, which is a key predictor of the reaction rate. For instance, calculations could model the attack of a water molecule on the carbonyl carbon of this compound, elucidating the step-by-step process of bond formation and cleavage and predicting whether the reaction proceeds through a concerted or stepwise mechanism. researchgate.net Studies on related thioesters have successfully used functionals like B3LYP with extended basis sets to reproduce experimental conformational preferences and vibrational spectra. rsc.org

Molecular Modeling of Conformation and Steric Effects (e.g., Semiempirical Methods like PM3)

Molecular modeling encompasses a range of computational techniques used to build and analyze three-dimensional models of molecules. For a flexible molecule like this compound, these methods are used to explore its conformational space—the various spatial arrangements of its atoms resulting from rotation around single bonds.

While high-level QM methods provide accurate energies, they can be computationally expensive. Semiempirical methods, such as PM3 (Parametrized Model 3), offer a faster alternative for initial conformational searches. These methods use a simplified formulation of quantum mechanics with parameters derived from experimental data to quickly calculate molecular properties.

Simulations of Electron Transport and Conductance in Molecular Devices

While direct simulations of electron transport specifically for this compound in molecular devices are not extensively documented in existing literature, the behavior of such systems can be inferred from theoretical studies on related thioacetate and thiol-based molecular junctions. The thioacetate group is often utilized as a protected form of a thiol, which can be deprotected in-situ to form a stable sulfur-metal bond, a cornerstone of molecular electronics. uwa.edu.au

Simulations of electron transport in molecular devices are typically performed using a combination of density functional theory (DFT) for the electronic structure and non-equilibrium Green's function (NEGF) formalism for the transport calculations. liverpool.ac.ukdtu.dk These simulations provide insights into the conductance of a single molecule junction, which is critically dependent on the nature of the anchoring group that connects the molecule to the electrodes.

The choice of anchoring group significantly influences the alignment of the molecular orbitals with the Fermi level of the electrodes and the strength of the electronic coupling, both of which are key determinants of the junction's conductance. uni-konstanz.de For thioacetate-anchored molecules, it is anticipated that the in-situ deprotection to a thiolate would lead to a strong covalent bond with gold electrodes, resulting in relatively high conductance values compared to other anchoring chemistries.

The following table, compiled from various studies on different anchoring groups, illustrates the profound impact of the anchor on molecular conductance. It is important to note that these are representative values for different molecular backbones and are presented here to provide a comparative context for the anticipated conductance of a deprotected this compound junction.

| Anchoring Group | Molecular Backbone | Conductance (G₀) | Reference |

|---|---|---|---|

| Thiol | Benzenedithiol | 0.011 | aps.org |

| Amine | Benzenediamine | 0.0064 | aps.org |

| Carboxylic Acid | Alkanedicarboxylic acid | ~10⁻⁵ | researchgate.net |

| Cyano | Tolane | ~10⁻⁴ | uni-konstanz.de |

| Nitro | Tolane | ~10⁻⁵ | uni-konstanz.de |

Density Functional Theory (DFT) Studies on Anchoring Group Interactions with Surfaces

Density Functional Theory (DFT) is a powerful computational tool for investigating the interaction of anchoring groups with metal surfaces at the atomic level. rsc.org Although specific DFT studies on this compound are scarce, extensive research on the adsorption of thiols and related sulfur-containing molecules on gold and other metallic surfaces provides a solid foundation for understanding these interactions. researchgate.net

DFT calculations can elucidate several key aspects of the anchoring group-surface interaction:

Adsorption Geometries: Determining the most stable binding sites (e.g., hollow, bridge, or top sites on a crystalline surface) and the orientation of the molecule with respect to the surface.

Binding Energies: Quantifying the strength of the interaction between the anchoring group and the surface, which is crucial for the stability of the self-assembled monolayer.

Electronic Structure Modifications: Analyzing the changes in the electronic density of states upon adsorption, which reveals the nature of the chemical bond formed and its impact on the electronic properties of both the molecule and the surface.

For alkanethiols on a gold (111) surface, DFT studies have shown that the sulfur atom preferentially binds to the hollow site, forming a strong Au-S bond. researchgate.net The acetyl group in a thioacetate serves as a protecting group that can be cleaved to form this robust thiolate bond. uwa.edu.au DFT calculations can model this deprotection process and the subsequent interaction of the resulting thiolate with the surface.

The table below summarizes representative binding energies calculated using DFT for different anchoring groups on a gold surface, highlighting the strong interaction of sulfur-based anchors.

| Anchoring Group | Surface | Binding Energy (eV) | Reference |

|---|---|---|---|

| Methylthiolate (CH₃S-) | Au(111) | -2.0 to -2.5 | researchgate.net |

| Amine (NH₂-) | Au(111) | -0.5 to -1.0 | aps.org |

| Carboxylate (COOH-) | Au(111) | -0.3 to -0.7 | researchgate.net |

Surface-Sensitive Spectroscopic Techniques for Interfacial Analysis

X-ray Photoelectron Spectroscopy (XPS) in Surface Characterization of Modified Substrates

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical states of the top few nanometers of a material. piketech.com It is an indispensable tool for characterizing self-assembled monolayers (SAMs) of molecules like this compound on various substrates.

In a typical XPS experiment, the surface is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment.

For a SAM formed from this compound, XPS can provide the following information:

Elemental Composition: The presence of carbon, oxygen, and sulfur in the monolayer can be confirmed.

Chemical State of Sulfur: The S 2p core level spectrum is particularly informative. For a thioacetate group, the sulfur is in a different chemical environment than a thiolate bound to a gold surface. This allows for the monitoring of the deprotection of the acetyl group and the formation of the Au-S bond.

Monolayer Quality and Thickness: The attenuation of the substrate signal (e.g., Au 4f) by the overlying monolayer can be used to estimate the thickness and packing density of the SAM. acs.org

A study on alkanethioacetates revealed that SAMs generated from these precursors are less densely packed and well-ordered compared to those from the corresponding thiols. acs.org The XPS analysis in such studies is crucial for confirming the chemical nature of the adsorbed species. For a related tert-butyl-functionalized monolayer, it was observed that prolonged X-ray exposure could lead to the loss of the tert-butyl group. nih.gov

The following table presents typical binding energies for the core levels of elements found in a thioacetate SAM on a gold substrate.

| Core Level | Chemical Group | Approximate Binding Energy (eV) | Reference |

|---|---|---|---|

| C 1s | Alkyl chain (-CH₂-) | 285.0 | acs.org |

| C 1s | Carbonyl (-C=O) | 288.0 - 289.0 | acs.org |

| O 1s | Carbonyl (-C=O) | 532.0 - 533.0 | nih.gov |

| S 2p₃/₂ | Thioacetate (-S-C=O) | ~163.5 | acs.org |

| S 2p₃/₂ | Thiolate (-S-Au) | ~162.0 | acs.org |

| Au 4f₇/₂ | Gold Substrate | 84.0 | acs.org |

Time-of-Flight Secondary-Ion Mass Spectrometry (ToF-SIMS) for Surface Composition and Patterning

Time-of-Flight Secondary-Ion Mass Spectrometry (ToF-SIMS) is another powerful surface analytical technique that provides detailed elemental and molecular information about the outermost monolayer of a sample. manchester.ac.uk In ToF-SIMS, a pulsed primary ion beam sputters the surface, and the resulting secondary ions are accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio. nasa.gov

ToF-SIMS offers several advantages for the characterization of this compound SAMs:

High Surface Sensitivity: It is sensitive to the very top layer of atoms, making it ideal for studying monolayers.

Molecular Information: Unlike XPS which primarily provides elemental and chemical state information, ToF-SIMS can detect molecular fragments and even intact parent ions of the adsorbed molecules. This provides direct evidence of the molecular species present on the surface.

Chemical Imaging: The primary ion beam can be rastered across the surface to generate high-resolution chemical maps, which is invaluable for studying the homogeneity and patterning of SAMs.

For a SAM of this compound on gold, a ToF-SIMS analysis would be expected to yield characteristic secondary ions. In the positive ion spectrum, one might observe fragments corresponding to the tert-butyl group [(CH₃)₃C]⁺ and the acetyl group [CH₃CO]⁺, as well as the gold-adsorbate complex [M+Au]⁺. In the negative ion spectrum, fragments such as [CH₃COS]⁻ could be indicative of the thioacetate moiety. The presence and relative intensities of these fragments can be used to confirm the composition of the monolayer and to study processes like the deprotection of the thioacetate group. uwo.ca

The following table lists some of the expected characteristic ions in a ToF-SIMS analysis of a this compound monolayer on a gold surface.

| Ion | Formula | Expected m/z | Comment |

|---|---|---|---|

| tert-Butyl cation | [(CH₃)₃C]⁺ | 57 | Fragment from the tert-butyl group |

| Acetyl cation | [CH₃CO]⁺ | 43 | Fragment from the acetyl group |

| Protonated molecule | [M+H]⁺ | 133.23 | Parent-like ion |

| Gold-adduct | [M+Au]⁺ | 329.20 | Complex of the molecule with a gold atom |

| Thioacetate anion | [CH₃COS]⁻ | 75.12 | Fragment from the thioacetate group |

Research Applications of S Tert Butyl Thioacetate in Chemical Synthesis and Materials Science

Molecular Electronics and Self-Assembled Monolayers (SAMs)

In the realm of molecular electronics, the ability to create well-ordered, stable interfaces between organic molecules and metallic surfaces is paramount. S-tert-Butyl thioacetate (B1230152) plays a crucial role in the formation of self-assembled monolayers (SAMs), which are highly organized single layers of molecules that spontaneously form on a substrate. These SAMs are fundamental to the development of nanoscale electronic devices.

Utility as Robust Anchoring Groups for Gold and Other Metallic Surfaces

The sulfur atom in S-tert-Butyl thioacetate provides a strong affinity for gold and other metallic surfaces, making it an excellent anchoring group for the formation of SAMs. rsc.orgtugraz.at The tert-butyl group serves as a protecting group for the thiol, which can be cleaved in situ during the SAM formation process, leading to a covalent bond between the sulfur and the metal surface. ou.edu While direct adsorption of thioacetates can result in less ordered SAMs compared to their corresponding thiols, methods have been developed to achieve well-ordered monolayers from thioacetates by using appropriate cleavage reagents. ou.eduuh.eduresearchgate.net The quality of the resulting SAM is critical, as disordered layers can negatively impact the performance of molecular electronic devices. sigmaaldrich.com

The table below summarizes the comparison between SAMs formed from thioacetates and thiols:

| Feature | SAMs from Thioacetates | SAMs from Thiols |

| Formation Rate | Slower adsorption kinetics | Faster adsorption kinetics |

| Order and Packing | Can be less densely packed and well-ordered | Generally form more densely packed and well-ordered SAMs |

| Surface Bonding | Forms thiolate bond to the gold surface after cleavage | Forms thiolate bond to the gold surface |

| Stability | Thiol-based SAMs can be susceptible to air oxidation | Thiol-based SAMs can be susceptible to air oxidation |

Impact on Conductance and Junction Stability in Single-Molecule Devices

The stability and conductance of single-molecule junctions are critical for the development of reliable molecular electronic devices. The anchoring group plays a pivotal role in determining these properties. The formation of a strong, stable covalent bond between the molecule and the metallic electrodes is essential for efficient charge transport. nih.gov While direct measurements on this compound itself are not extensively detailed in the provided context, the resulting thiolate linkage to the electrodes is a common strategy in single-molecule conductance studies. nih.gov The stability of this bond directly influences the lifetime and reproducibility of the molecular junction. The conductance of a single molecule is highly dependent on its electronic structure and the efficiency of its coupling to the electrodes. nih.govepa.gov

Key factors influencing single-molecule conductance include:

Anchoring Group: The nature of the bond to the electrode (e.g., thiol, amine, carboxylic acid).

Molecular Backbone: The conjugated system of the molecule that facilitates electron transport.

Electrode Material: The metal used for the contacts (e.g., gold, platinum, copper).

Junction Geometry: The precise arrangement of the molecule between the electrodes.

Integration into Molecular Photoswitches (e.g., Norbornadiene/Quadricyclane (B1213432) Systems) and Opto-electronic Components

Molecular photoswitches are molecules that can be reversibly switched between two or more stable states by light. The norbornadiene (NBD) and quadricyclane (QC) system is a prominent example investigated for molecular solar thermal (MOST) energy storage. upc.edunih.govd-nb.info In these systems, NBD absorbs solar energy and isomerizes to the higher-energy QC. This energy can then be released as heat on demand. This compound can be used to introduce anchoring groups onto these photoswitches, enabling their integration into solid-state devices and on surfaces. This allows for the study of their switching properties in a more controlled environment and is a step towards practical applications. researchgate.netrsc.org The ability to attach these molecules to surfaces is crucial for creating optoelectronic components where light can be used to modulate an electrical signal.

The following table outlines the key characteristics of the Norbornadiene/Quadricyclane (NBD/QC) photoswitch system:

| Property | Norbornadiene (NBD) | Quadricyclane (QC) |

| Energy State | Lower energy isomer | Higher energy, metastable isomer |

| Conversion | Photoisomerization upon UV irradiation | Thermal or catalytic back-conversion |

| Energy Storage | Stores solar energy in chemical bonds | Releases stored energy as heat |

| Applications | Molecular solar thermal (MOST) energy storage | On-demand heat release |

Advanced Organic Synthesis and Functional Molecule Construction

Beyond materials science, this compound is a valuable reagent in advanced organic synthesis for the construction of complex and functional molecules, including peptides and macrocycles.

Synthesis of Complex Peptide Thioesters and Thioacids for Chemical Ligation and Protein Synthesis

Peptide thioesters are crucial intermediates in native chemical ligation (NCL), a powerful method for the total synthesis of proteins. core.ac.ukethz.ch NCL involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue to form a native peptide bond. The synthesis of peptide thioesters, however, can be challenging. S-tert-Butyl thioesters exhibit remarkable stability towards secondary amines in basic conditions, which is a significant advantage in Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov This stability allows for the direct synthesis of peptide thioesters on a solid support without the thioester linkage being cleaved by the piperidine (B6355638) used in the Fmoc deprotection step. researchgate.net This methodology simplifies the synthesis of these important building blocks for protein synthesis.

Building Blocks for Macrocyclic Structures and Heterocycles (e.g., Thiocoumarins, Pyrimidine Derivatives, Calixarenes)

This compound also serves as a building block in the synthesis of various macrocyclic and heterocyclic structures. For instance, it can be a precursor in the synthesis of thiocoumarins, which are heterocyclic compounds with a range of biological activities. mdpi.com The synthesis of these compounds often involves the formation of a thioester intermediate that then undergoes cyclization.

In the field of supramolecular chemistry, calixarenes are macrocyclic compounds that can act as host molecules for various guests. nih.govmdpi.com The functionalization of the lower rim of calixarenes with different groups can tune their binding properties. While direct use of this compound in the provided context is not explicitly detailed for calixarene (B151959) synthesis, the introduction of sulfur-containing functionalities is a known strategy to modify these macrocycles. rsc.org The tert-butyl group is also a common substituent on the upper rim of calixarenes, influencing their solubility and complexation behavior. nih.govresearchgate.net

Precursors for the Controlled Generation of Thiols in Complex Synthetic Sequences

In multistep organic synthesis, the thiol group (-SH) is a crucial functional group. However, its high reactivity and susceptibility to oxidation necessitate the use of protecting groups. The S-tert-butyl group, as found in this compound, serves as an effective protecting group for thiols. The thioacetate functionality provides a stable and easily handleable precursor that can be carried through various synthetic steps without unwanted side reactions.

The controlled deprotection, or cleavage, of the this compound allows for the timely generation of the free thiol at the desired stage of a complex synthesis. This "on-demand" release is critical to avoid interference with other reactive functionalities in the molecule. Various methods have been developed for the cleavage of tert-butyl thioethers and thioacetates to liberate the thiol group. For instance, acid-catalyzed cleavage is a common strategy to yield the corresponding thiol. This controlled generation is particularly valuable in the synthesis of complex biomolecules, such as peptides containing cysteine residues, where the thiol group plays a vital role in structure and function.

The stability of the this compound allows for its incorporation into molecules that will later undergo further transformations. Once the synthetic sequence is complete, the thioacetate can be selectively removed to unmask the thiol for subsequent reactions, such as disulfide bond formation or conjugation to other molecules.

Preparation of S-Acetylarenethiols and Other Functionalized Thioacetates

While this compound itself is a valuable compound, it can also be utilized as a starting material or a model compound in the development of methods to synthesize other functionalized thioacetates. One area of interest is the preparation of S-acetylarenethiols, which are important intermediates in medicinal chemistry and materials science.

Research has shown that t-butyl thioethers can be converted to the corresponding thioacetates. For example, a method utilizing titanium tetrachloride (TiCl₄) has been reported for the efficient conversion of t-butyl thioethers to thioacetates. This transformation proceeds in good to excellent yields and is tolerant of a variety of functional groups. While this specific method starts from a thioether rather than a thioester, it demonstrates a key chemical transformation of the S-tert-butyl group to a thioacetyl group, a reaction of significant interest in the preparation of functionalized thioacetates.

This type of transformation highlights the potential for this compound to be used in transesterification or exchange reactions to generate a library of different thioacetate-containing molecules, further expanding its utility in organic synthesis.

Polymer Chemistry and Polymer End-Functionalization

This compound and related thioacetate compounds have found significant application in polymer chemistry, particularly in the synthesis of well-defined polymers with specific end-group functionalities.

The cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines is a powerful technique for producing well-defined poly(2-oxazoline)s (POx), a class of polymers with applications in the biomedical field. By designing initiators that contain a thioacetate group, it is possible to introduce a protected thiol functionality at the α-terminus of the polymer chain.

Researchers have developed functional initiators for CROP that incorporate a thioacetate moiety. nih.govorganic-chemistry.org These initiators, which can be synthesized on a multigram scale from commercially available reagents, allow for controlled polymerization of 2-alkyl-2-oxazolines, yielding polymers with low dispersity. nih.govorganic-chemistry.org The thioacetate group is stable under the polymerization conditions and effectively serves as a masked thiol.

Following the polymerization, the thioacetate end-group can be readily cleaved to generate a free α-mercapto group. This deprotection is often achieved using a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org The resulting α-mercapto-poly(2-oxazoline)s are valuable macromolecules for further functionalization.

The terminal thiol group is highly reactive and can participate in a variety of subsequent chemical transformations, such as Michael additions with acrylates. This allows for the introduction of a wide range of functional molecules at the polymer chain end. nih.govorganic-chemistry.org Furthermore, the thiol-terminated polymers can be used for surface patterning. For example, α-mercapto-poly(2-ethyl-2-oxazoline) has been successfully patterned onto acrylated surfaces, demonstrating the utility of this approach for creating structured polymer interfaces. nih.govorganic-chemistry.org

| Initiator Type | Monomer | Deprotection Agent | Resulting Functionality | Application |

| Thioacetate-functionalized tosylate | 2-ethyl-2-oxazoline | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | α-mercapto-poly(2-ethyl-2-oxazoline) | Further functionalization via Michael addition, Surface patterning |

| Thioacetate-functionalized nosylate | 2-ethyl-2-oxazoline | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | α-mercapto-poly(2-ethyl-2-oxazoline) | Controlled polymerization, Synthesis of well-defined polymers |

Interdisciplinary Applications in Bio-Organic Chemistry

No research findings were available for this specific application of this compound.

Exploration in the Modulation of Biological Pathways

This compound serves as a noteworthy chemical tool in the exploration and modulation of biological pathways, primarily owing to its function as a stable precursor and delivery agent for the reactive tert-butanethiol group. The thioester linkage in this compound can be cleaved under specific chemical conditions to release tert-butanethiol, a compound whose sulfhydryl (-SH) group can participate in or influence various biochemical processes. The exploration of its role in modulating biological systems is not typically through direct administration but rather through its application in chemical biology and synthetic schemes that produce biologically active molecules.

The central importance of thiol groups in biology underpins the utility of compounds like this compound. Cysteine residues in proteins, for instance, contain thiol groups that are critical to protein structure (via disulfide bonds) and function. The redox state of these thiols can act as a molecular switch, modulating protein activity in response to cellular oxidative stress. nih.govnih.gov Post-translational modifications involving cysteine thiols, such as S-nitrosation, S-glutathiolation, and S-sulfenation, are key mechanisms in cellular signaling. nih.gov By providing a protected thiol that can be deprotected at a desired stage, this compound and related reagents are invaluable in the synthesis of peptides and proteins designed to study these pathways. researchgate.net

One specific application that demonstrates the modulation of a biological macromolecule involves the use of tert-butanethiolate (the deprotonated form of the thiol released from this compound). The lithium salt of tert-butanethiol has been employed as a demethylating agent. wikipedia.org Research has shown its effectiveness in removing the methyl group from 7-methylguanosine, a modified nucleoside found in transfer RNA (tRNA), to yield the parent guanosine. wikipedia.org This targeted chemical modification of a nucleic acid demonstrates a direct intervention at the molecular level, altering the structure of a key component of the protein synthesis machinery.

Furthermore, the tert-butylthio group is a well-established protecting group for cysteine in peptide synthesis. researchgate.net Bioactive peptides and proteins play central roles as hormones, neurotransmitters, and enzyme inhibitors, thereby modulating a vast array of biological pathways. The synthesis of these molecules often requires the temporary masking of the highly reactive cysteine thiol to prevent unwanted side reactions. The tert-butyl group serves this protective role, and its subsequent removal yields the functional peptide or protein. researchgate.net In this context, this compound is a key reagent in the toolbox for creating the very molecules that are used to probe and modulate biological function.

The table below summarizes the key areas where this compound, through the delivery of a tert-butylthiol group, finds application in modulating or studying biological systems.

| Application Area | Mechanism of Modulation | Biological Relevance |

| Nucleic Acid Modification | Serves as a precursor to tert-butanethiolate, a reagent used for the demethylation of modified nucleosides. wikipedia.org | Alters the chemical structure of tRNA, potentially impacting translation and gene expression regulation. wikipedia.org |

| Peptide & Protein Synthesis | Provides a tert-butyl protecting group for cysteine residues, preventing unwanted side reactions during synthesis. researchgate.net | Enables the precise chemical synthesis of complex, disulfide-containing peptides and proteins that are themselves modulators of biological pathways (e.g., hormones, enzymes). researchgate.net |

| Redox Biology Research | Can be used to introduce a thiol group into a system to study its impact on redox-sensitive signaling pathways. | Thiol groups are central to antioxidant defense and redox signaling; introducing them can modulate pathways governed by oxidative stress. nih.govnih.gov |

Future Directions and Emerging Research Avenues for S Tert Butyl Thioacetate

Development of Green and Sustainable Synthetic Routes with Reduced Environmental Impact

The chemical industry is increasingly prioritizing the development of environmentally benign synthetic methods to minimize waste and reduce the use of hazardous substances. mdpi.comastrazeneca.comresearchgate.netnih.govresearchgate.net Future research on S-tert-butyl thioacetate (B1230152) will likely focus on creating greener synthetic pathways that are both efficient and sustainable.

Current synthetic methods for thioesters often involve the use of dehydrating agents, acid anhydrides, or acid chlorides, which can generate significant waste. wikipedia.org Efforts to improve the sustainability of thioester synthesis have explored the use of safer coupling reagents and greener solvents. wikipedia.org One promising area of research is the application of biocatalysis, which utilizes enzymes to perform chemical reactions under mild conditions, often in aqueous environments. astrazeneca.comresearchgate.netnih.govresearchgate.net Lipase-catalyzed transesterification of thiols with vinyl esters has been shown to be an efficient method for producing thioesters. mdpi.com Investigating the enzymatic synthesis of S-tert-butyl thioacetate from tert-butyl mercaptan and a suitable acyl donor could lead to a more sustainable manufacturing process.

Another avenue for green synthesis is the development of catalytic processes that minimize waste and improve atom economy. For instance, the catalytic cleavage of thioethers to produce mercaptans is an area of active research. google.com A sustainable route to this compound could potentially be developed through a catalytic process involving tert-butyl mercaptan and a suitable acetylating agent. The use of flow microreactors is another approach that can enhance the sustainability of chemical synthesis by improving efficiency and reducing waste. rsc.org

The following table summarizes potential green and sustainable synthetic strategies for this compound:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Biocatalysis | Mild reaction conditions, use of renewable resources, reduced waste. mdpi.comastrazeneca.comresearchgate.netnih.govresearchgate.net | Identification and optimization of enzymes (e.g., lipases) for the specific synthesis of this compound. |

| Flow Chemistry | Improved reaction control, higher yields, reduced energy consumption, and waste. rsc.org | Development of a continuous-flow process for the synthesis of this compound. |

| Catalytic Thioesterification | High atom economy, potential for catalyst recycling. | Design of efficient and recyclable catalysts for the direct thioesterification of tert-butyl mercaptan. |

| Use of Greener Solvents | Reduced environmental impact and improved safety. wikipedia.org | Exploration of benign solvents for the synthesis of this compound. |

Exploration of Novel Catalytic Transformations and Enantioselective Processes

The development of novel catalytic transformations is a cornerstone of modern organic chemistry. This compound, as a source of the tert-butylthiolate nucleophile, holds potential for use in a variety of catalytic reactions, including enantioselective processes for the synthesis of chiral sulfur-containing compounds.

The asymmetric synthesis of tertiary thiols is a significant challenge in organic chemistry, and methods involving the stereoselective addition of a sulfur nucleophile to a prochiral center are of great interest. beilstein-journals.orgbris.ac.uknih.gov Future research could explore the use of this compound in catalytic asymmetric conjugate additions to α,β-unsaturated compounds, catalyzed by chiral metal complexes or organocatalysts. The development of such reactions would provide a direct route to enantiomerically enriched tertiary thioesters, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Furthermore, this compound could be investigated as a coupling partner in palladium-catalyzed cross-coupling reactions. nih.govresearchgate.netyoutube.comyoutube.comyale.edu These powerful bond-forming reactions have revolutionized organic synthesis, and the development of methods for the cross-coupling of thioesters with various organic electrophiles would be a valuable addition to the synthetic chemist's toolbox. Research in this area could focus on the development of new palladium catalysts and ligands that are effective for the activation of the C-S bond in this compound.

The following table outlines potential novel catalytic transformations involving this compound:

| Catalytic Transformation | Potential Application | Key Research Focus |

| Enantioselective Conjugate Addition | Synthesis of chiral tertiary thioesters and thiols. beilstein-journals.orgbris.ac.uknih.gov | Design of chiral catalysts for the asymmetric addition of the tert-butylthiolate group to Michael acceptors. |

| Palladium-Catalyzed Cross-Coupling | Formation of C-S and C-C bonds. nih.govresearchgate.netyoutube.comyoutube.comyale.edu | Development of efficient palladium catalysts for the cross-coupling of this compound with organic halides or triflates. |

| Asymmetric Thioacetylation | Synthesis of chiral thioesters from prochiral electrophiles. | Exploration of chiral catalysts for the enantioselective opening of epoxides or aziridines with this compound. |

Advanced Characterization of Dynamic Processes at Interfaces and in Solution

Understanding the behavior of molecules at interfaces and in solution is crucial for a wide range of applications, from materials science to biology. Future research on this compound will likely involve the use of advanced analytical techniques to probe its dynamic processes in these environments.

This compound is a precursor to tert-butyl thiol, which can form self-assembled monolayers (SAMs) on gold surfaces. researchgate.netresearchgate.netrsc.orgtugraz.atdiva-portal.org These highly ordered molecular films have numerous applications in areas such as biosensing, electronics, and corrosion protection. Advanced surface characterization techniques, such as scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS), can be used to study the formation and structure of SAMs derived from this compound. researchgate.netresearchgate.netrsc.orgtugraz.atdiva-portal.org Future research could focus on understanding the kinetics of SAM formation from this precursor and the influence of the tert-butyl group on the packing and stability of the resulting monolayer.

In solution, the conformational dynamics of this compound can be investigated using dynamic NMR spectroscopy. nih.govnih.govsemanticscholar.org Such studies can provide valuable insights into the rotational barriers around the C-S and C-C bonds, which can influence the reactivity of the molecule. Computational methods, such as density functional theory (DFT), can be used in conjunction with experimental data to develop a detailed understanding of the conformational landscape of this compound and its analogs. rsc.orgdergipark.org.trnih.gov

The following table summarizes advanced characterization techniques and their potential applications in studying this compound:

| Characterization Technique | Area of Investigation | Potential Insights |

| Scanning Tunneling Microscopy (STM) | Self-assembled monolayers on gold. rsc.orgtugraz.at | High-resolution imaging of the molecular packing and ordering of tert-butyl thiol SAMs. |

| X-ray Photoelectron Spectroscopy (XPS) | Surface chemistry of SAMs. researchgate.netresearchgate.netdiva-portal.org | Elemental composition and chemical state of the atoms at the surface, confirming the formation of the Au-S bond. |

| Dynamic NMR Spectroscopy | Conformational dynamics in solution. nih.govnih.govsemanticscholar.org | Determination of rotational barriers and the relative populations of different conformers. |

| Computational Modeling (DFT) | Molecular structure and properties. rsc.orgdergipark.org.trnih.gov | Prediction of stable conformers, vibrational frequencies, and electronic properties. |

Rational Design of this compound Analogs for Tunable Reactivity and Specific Applications

The rational design of molecules with tailored properties is a key objective in chemical research. By modifying the structure of this compound, it is possible to create analogs with tunable reactivity and specific functionalities, opening up new avenues for their application.